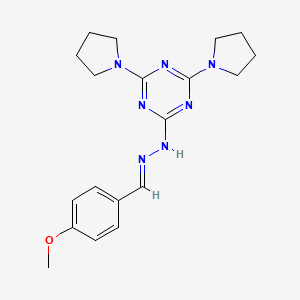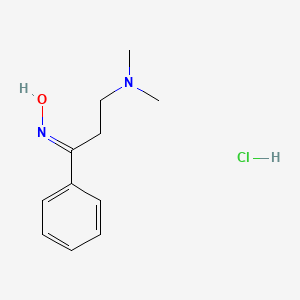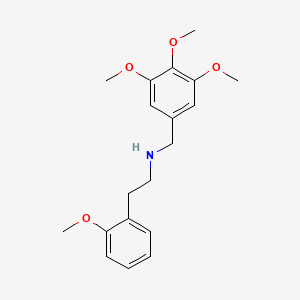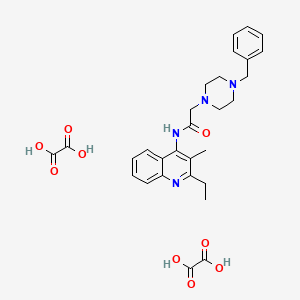
(2-bromo-4,5-dimethoxybenzyl)(2-phenylethyl)amine
Descripción general
Descripción
(2-bromo-4,5-dimethoxybenzyl)(2-phenylethyl)amine is a chemical compound that belongs to the family of phenethylamines. This compound is also known as 2C-B-FLY, and it is a synthetic derivative of the phenethylamine 2C-B. This compound is known for its unique properties, and it has been the subject of scientific research in recent years.
Mecanismo De Acción
The mechanism of action of (2-bromo-4,5-dimethoxybenzyl)(2-phenylethyl)amine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and it is the target of many psychedelic drugs.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. This compound has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood, perception, and cognition. It has also been found to have anxiolytic and anti-depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-bromo-4,5-dimethoxybenzyl)(2-phenylethyl)amine in lab experiments include its unique properties and its high affinity for the serotonin 5-HT2A receptor. This compound can be used to study the effects of partial agonists on this receptor and to explore the potential therapeutic applications of such compounds.
The limitations of using this compound in lab experiments include its limited availability and its potential for abuse. This compound is a synthetic derivative of the phenethylamine 2C-B, which is a controlled substance in many countries.
Direcciones Futuras
There are many potential future directions for research on (2-bromo-4,5-dimethoxybenzyl)(2-phenylethyl)amine. Some possible areas of research include:
1. Exploring the therapeutic potential of this compound for the treatment of mood disorders such as depression and anxiety.
2. Investigating the effects of this compound on other serotonin receptors and neurotransmitter systems.
3. Developing new compounds based on the structure of this compound with improved pharmacological properties.
4. Studying the long-term effects of this compound on the brain and behavior.
Conclusion:
In conclusion, this compound is a synthetic derivative of the phenethylamine 2C-B that has unique properties and has been the subject of scientific research in recent years. This compound has a high affinity for the serotonin 5-HT2A receptor and has been found to have a range of biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are many potential future directions for research on this compound and its derivatives.
Aplicaciones Científicas De Investigación
(2-bromo-4,5-dimethoxybenzyl)(2-phenylethyl)amine has been the subject of scientific research in recent years due to its unique properties. This compound has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many psychedelic drugs such as LSD and psilocybin.
Propiedades
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-16-10-14(15(18)11-17(16)21-2)12-19-9-8-13-6-4-3-5-7-13/h3-7,10-11,19H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXTUNIVARHHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CC=CC=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3861728.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861748.png)
![3-phenyl-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3861751.png)

![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3861767.png)

![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B3861778.png)
![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)


![N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide](/img/structure/B3861789.png)

